molecular formula C₁₄H₂₀N₂O₆S B052040 Metol CAS No. 55-55-0

Metol

Cat. No.: B052040
CAS No.: 55-55-0
M. Wt: 344.39 g/mol
InChI Key: ZVNPWFOVUDMGRP-UHFFFAOYSA-N
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Description

Metol, also known as 4-(methylamino)phenol sulfate, is an organic compound with the formula [HOC₆H₄NH₂(CH₃)]₂HSO₄. It is the sulfate salt of N-methylaminophenol. This colorless salt is widely used as a photographic developer in monochrome photography .

Scientific Research Applications

  • Photographic Development and Environmental Impact :

    • Ozonation in Aqueous Solution : The ozonation of Metol, a primary constituent of photographic developers, was studied in aqueous solutions. This process was examined for its potential to reduce the toxicity of this compound-containing solutions, with findings suggesting that ozonation could significantly detoxify the solutions within 20 minutes. However, prolonged treatments might increase toxicity due to the formation of secondary reaction products (Andreozzi et al., 2000).
    • Degradation by Fenton’s Reagent : this compound's degradation was explored using Fenton's reagent, a mixture of hydrogen peroxide and an iron catalyst, under various conditions. The study highlighted the potential of this process for treating photographic developers' effluents, suggesting efficient this compound degradation under optimal conditions (Lunar et al., 2000).
  • Electrochemical Studies and Sensor Development :

    • Electrochemical Behaviors on Modified Electrodes : The electrochemical behavior of this compound was studied using an ionic-liquid-modified carbon paste electrode. The findings revealed well-defined redox peaks characteristic of electrocatalytic oxidation, suggesting potential analytical applications for determining this compound content in various samples (Sun, Jiang, & Jiao, 2009).
    • Voltammetric Determination Using Modified Electrodes : Another study explored the electrochemical behavior of this compound using a multiwall carbon nanotubes modified electrode. The study indicated a well-defined peak for this compound, demonstrating the potential for accurate determination and minimal interference from other substances (Li, Wang, & Liu, 2006).
  • Toxicology and Biological Impact :

    • Toxicological Characterization : The toxicological impacts of this compound ozonation were assessed in aqueous solutions. Despite the detoxification observed initially, extended ozonation resulted in increased toxicity due to secondary reaction products. This study underscores the complex nature of this compound's environmental interactions and the need for careful consideration of treatment methods (Andreozzi et al., 2000).
    • Influence on Algae : A study on the herbicide Metolachlor revealed its impact on the green microalga Pseudokirchneriella subcapitata, showing a reduction in metabolic activity, chlorophyll content, and photosynthetic efficiency. The research highlighted this compound's capability to disrupt the physiology and reproductive cycle of non-target organisms in aquatic environments (Machado & Soares, 2020).
  • Photocatalytic Degradation :

    • Influence of Electron Acceptors : A study on the photocatalytic degradation of Metoprolol (a beta-blocker often found in wastewater) explored the influence of different electron acceptors. The findings indicated that degradation rates vary significantly based on the type of electron acceptor and catalyst used, providing insights into optimizing treatments for pharmaceutical contaminants in water (Armaković et al., 2015).

Mechanism of Action

Target of Action

Metol, also known as Elon, is a trade name for the organic compound with the formula [HOC6H4NH2(CH3)]2HSO4 . It is the sulfate salt of N-methylaminophenol . This colorless salt is a popular photographic developer used in monochrome photography . The primary targets of this compound are the silver halides in the photographic film or paper .

Mode of Action

This compound acts as a reducing agent in the photographic development process . It reduces the exposed silver halides in the photographic emulsion to metallic silver, which forms the dark areas in a negative or the light areas in a print . This compound is often used in combination with hydroquinone in developers, a combination known as MQ developers . This combination provides greater developer activity as the rate of development by both agents together is greater than the sum of rates of development by each agent used alone .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the photographic development process . When this compound is combined with hydroquinone in an MQ developer, it results in a versatile developer. By varying the quantities of this compound, hydroquinone, and restrainer, and adjusting the pH, the entire range of continuous tone developers can be made .

Pharmacokinetics (ADME Properties)

In the context of its use in photographic development, this compound’s properties such as solubility, stability, and reactivity play a crucial role in its effectiveness as a developer .

Result of Action

The result of this compound’s action is the reduction of exposed silver halides to metallic silver, forming the visible image in a photographic film or paper . This process is crucial in monochrome photography, where the varying concentrations of metallic silver create the grayscale image .

Action Environment

The action of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals in the developer solution . For instance, the rate of development can be increased by raising the temperature or adjusting the pH . Additionally, the presence of a restrainer in the developer can slow down the development process, helping to control the contrast of the final image .

Safety and Hazards

Metol may cause an allergic skin reaction. It is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Metol can be synthesized through several methods:

Industrial Production Methods: In industrial settings, this compound is typically produced in dry chemical mixes due to its difficulty in forming highly concentrated developer solutions. A common industrial method involves the reaction of hydroquinone with methylamine

Properties

IUPAC Name

4-(methylamino)phenol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H9NO.H2O4S/c2*1-8-6-2-4-7(9)5-3-6;1-5(2,3)4/h2*2-5,8-9H,1H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNPWFOVUDMGRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)O.CNC1=CC=C(C=C1)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

150-75-4 (Parent)
Record name p-Methylaminophenol sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6025565
Record name Phenol, p-(methylamino)-, sulfate (2:1) (salt)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55-55-0
Record name p-Methylaminophenol sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-(methylamino)-, sulfate (2:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, p-(methylamino)-, sulfate (2:1) (salt)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(4-hydroxy-N-methylanilinium) sulphate
Source European Chemicals Agency (ECHA)
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Record name P-METHYLAMINOPHENOL SULFATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The molecular formula of N-methyl-p-aminophenol sulfate (Metol) is C7H11NO4S, and its molecular weight is 201.24 g/mol. []

A: Yes, researchers have used various spectroscopic techniques to characterize this compound. Attenuated total reflection-Fourier transform infrared spectroscopy (ATR-FTIR) has been employed to study the structure of this compound self-assembled monolayers on gold electrodes. [, ] Nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GS/MS) have been used to identify the major final products of the ferroin-bromate-metol reaction, which include 1,4-benzoquinone and bromobenzoquinones. []

A: this compound is primarily known for its use as a photographic developing agent, particularly in black and white photography. [, , ] It is also used in various analytical chemistry applications, including the spectrophotometric determination of various compounds. [, , , , ] Furthermore, this compound has shown potential as a corrosion inhibitor for steel. []

A: this compound acts as a reducing agent in photographic developers. [] It reduces silver ions (Ag+) present in the latent image of exposed photographic film or paper to metallic silver (Ag). This process selectively amplifies the latent image, making it visible. [] The rate of silver ion reduction by this compound is influenced by factors like pH, the presence of other developing agents, and the concentration of bromide ions. [, ]

ANone: this compound offers several advantages as a developing agent:

  • High activity: this compound is a highly active developing agent, allowing for shorter development times and lower concentrations compared to some other developers. []
  • Fine grain: It promotes fine grain formation in the developed image, contributing to higher image sharpness. []
  • Superadditivity: this compound exhibits superadditivity when combined with other developing agents like hydroquinone or Phenidone, resulting in enhanced developer activity and other desirable characteristics. [, , ]

A: Superadditivity refers to a phenomenon where the combined effect of two or more developing agents is greater than the sum of their individual effects. [, , ] For example, a this compound-hydroquinone developer exhibits higher activity and produces images with higher contrast and density than what would be expected from simply adding the individual effects of this compound and hydroquinone. [, , ] This synergistic effect is attributed to the regeneration of this compound by hydroquinone during the development process. [, , ]

A: this compound is employed as a chromogenic reagent in spectrophotometric methods for determining various analytes. [, , , , ] It typically acts as a reducing agent or participates in charge-transfer complex formation reactions, leading to measurable color changes that can be correlated with analyte concentration. [, , , , ]

ANone: this compound has been utilized in spectrophotometric methods for determining:

  • Clonazepam: this compound forms a charge-transfer complex with reduced clonazepam, enabling its determination in pharmaceutical formulations. []
  • Gemigliptin: In a method for quantifying gemigliptin, this compound is oxidized by unreacted N-bromosuccinimide (NBS) after NBS reacts with gemigliptin. The oxidized this compound product then forms a charge-transfer complex with sulphanilic acid, allowing for indirect gemigliptin determination. []
  • Vanadium: Vanadium catalyzes the bromate oxidative coupling of this compound and 2,3,4-Trihydroxybenzoic acid (THBA), forming a colored product that can be measured spectrophotometrically to quantify vanadium levels in water samples. []

A: While this compound itself is not a major environmental pollutant, its presence in photographic wastewater can contribute to chemical oxygen demand (COD) and pose risks to aquatic life. [] Proper treatment of photographic wastewater is essential to remove this compound and other developing agents before discharge into the environment. []

A: this compound can cause skin and eye irritation, and prolonged or repeated exposure may lead to allergic skin reactions. [, ] It is crucial to wear appropriate personal protective equipment, such as gloves and eye protection, when handling this compound. [, ] Additionally, avoid ingestion and inhalation of this compound dust. [, ]

A: this compound undergoes redox reactions at electrode surfaces. [, , , , ] Its electrochemical behavior has been extensively studied using techniques like cyclic voltammetry (CV) and square wave voltammetry (SWV). [, , , , ]

ANone: The electrochemical behavior of this compound is affected by factors such as:

  • Electrode material: The electrode material significantly impacts this compound's redox behavior. Modified electrodes, such as those modified with ionic liquids, L-cysteine self-assembled monolayers, or gold nanoparticles, have been shown to enhance the electrocatalytic activity towards this compound oxidation and improve the sensitivity of electrochemical detection. [, , , ]
  • pH: The pH of the solution plays a crucial role in this compound's electrochemical reactions. The peak potentials and currents associated with this compound redox processes vary depending on the pH of the electrolyte solution. [, , , ]
  • Presence of other species: The presence of other electroactive species in the solution can influence the electrochemical behavior of this compound, either through interferences or by participating in coupled reactions. []

A: Yes, researchers have employed density functional theory (DFT) calculations to investigate the geometrical and electronic molecular structure of this compound, exploring its potential as a steel corrosion inhibitor. [] These calculations have provided insights into the relationship between this compound's molecular structure and its inhibitory effectiveness. []

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